molecular formula C13H12ClN3O B3007651 N-[(2-Chloro-6-imidazol-1-ylphenyl)methyl]prop-2-enamide CAS No. 2411296-21-2

N-[(2-Chloro-6-imidazol-1-ylphenyl)methyl]prop-2-enamide

Cat. No.: B3007651
CAS No.: 2411296-21-2
M. Wt: 261.71
InChI Key: HRLJVUXXJXJMTR-UHFFFAOYSA-N
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Description

N-[(2-Chloro-6-imidazol-1-ylphenyl)methyl]prop-2-enamide is a synthetic organic compound that features an imidazole ring, a chloro-substituted phenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-6-imidazol-1-ylphenyl)methyl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-6-imidazol-1-ylphenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-Chloro-6-imidazol-1-ylphenyl)methyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-Chloro-6-imidazol-1-ylphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. The chloro-substituted phenyl group and the prop-2-enamide moiety can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(1H-Imidazol-1-yl)methyl]-6-chlorobenzamide: Similar structure but lacks the prop-2-enamide moiety.

    N-[(2-Chloro-6-imidazol-1-ylphenyl)methyl]acetamide: Similar structure but has an acetamide group instead of a prop-2-enamide group.

Uniqueness

N-[(2-Chloro-6-imidazol-1-ylphenyl)methyl]prop-2-enamide is unique due to the presence of the prop-2-enamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and can lead to different applications and properties.

Properties

IUPAC Name

N-[(2-chloro-6-imidazol-1-ylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-2-13(18)16-8-10-11(14)4-3-5-12(10)17-7-6-15-9-17/h2-7,9H,1,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLJVUXXJXJMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=C(C=CC=C1Cl)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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